molecular formula C9H11NaO3S B3423071 Sodium 4-isopropylbenzenesulfonate CAS No. 28348-53-0

Sodium 4-isopropylbenzenesulfonate

Cat. No.: B3423071
CAS No.: 28348-53-0
M. Wt: 222.24 g/mol
InChI Key: QEKATQBVVAZOAY-UHFFFAOYSA-M
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Description

Sodium 4-isopropylbenzenesulfonate is an organic compound with the molecular formula C9H11NaO3S. It is characterized by the presence of a sodium ion and a sulfonate group attached to a benzene ring substituted with an isopropyl group. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-isopropylbenzenesulfonate typically involves the sulfonation of 4-isopropylbenzene (cumene) with sulfuric acid to form 4-isopropylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound .

Industrial Production Methods: In industrial settings, the production process is scaled up by using large reactors for the sulfonation step, followed by neutralization in a controlled environment to ensure high purity and yield. The final product is usually obtained as a crystalline solid, which is then dried under reduced pressure .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.

Major Products:

Scientific Research Applications

Sodium 4-isopropylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-isopropylbenzenesulfonate involves its ability to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds in aqueous solutions. This property is particularly useful in industrial and biochemical applications where solubilization of compounds is required .

Comparison with Similar Compounds

    Sodium dodecylbenzenesulfonate: Another sulfonate compound used as a surfactant.

    Sodium toluenesulfonate: Similar in structure but with a methyl group instead of an isopropyl group.

Uniqueness: Sodium 4-isopropylbenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to other sulfonates. Its isopropyl group provides steric hindrance, affecting its reactivity and solubility .

Properties

IUPAC Name

sodium;4-propan-2-ylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKATQBVVAZOAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047523
Record name Sodium 4-isopropylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Pellets or Large Crystals, Liquid
Record name Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

15763-76-5, 32073-22-6
Record name p-Cumenesulfonic acid, sodium salt
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Record name Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-isopropylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium p-cumenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.216
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cumene, monosulpho derivative, sodium salt
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM P-CUMENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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